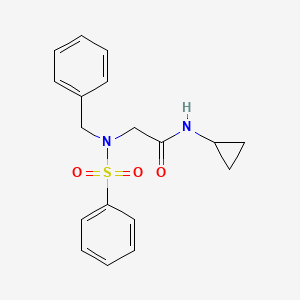
N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide often involves multi-step organic reactions, starting from phenothiazine derivatives. For instance, the synthesis of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides involves the reaction of phenothiazine with Cl(CH2)3Br, followed by further reactions to yield the desired azetidine-1-carboxamide derivatives (Sharma et al., 2012).
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives, closely related to N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide, has been studied through various spectroscopic methods. Spectroscopic investigations of vinyl-substituted 10H-phenothiazine derivatives have provided insights into their molecular structure, indicating potential intramolecular charge transfer and electronic rearrangement mechanisms (Lin & Chang, 2009).
Chemical Reactions and Properties
Phenothiazine derivatives are versatile compounds that participate in a wide range of chemical reactions. They have been utilized in the synthesis of complex heterocyclic structures, indicating a rich chemistry that allows for functional group modifications and ring transformations. For example, reactions involving phenothiazine led to the formation of various heterocyclic compounds, showcasing its reactivity and versatility in organic synthesis (Ito & Hamada, 1978).
Physical Properties Analysis
The physical properties of N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide derivatives, including solubility, melting points, and crystallinity, can be inferred from related compounds. Phenothiazine derivatives exhibit varying physical properties depending on the substitution pattern and the nature of substituents, which can affect their solubility and crystalline structure (Fujii et al., 1993).
Chemical Properties Analysis
The chemical properties of N-(3-pyridinylmethyl)-10H-phenothiazine-10-carboxamide are influenced by the phenothiazine core and the pyridinylmethyl moiety. These components contribute to the compound's reactivity, potential for forming hydrogen bonds, and interactions with biological targets. The electron-rich sulfur atom in the phenothiazine ring and the nitrogen atom in the pyridinyl group play crucial roles in its chemical behavior and interactions (Prek et al., 2015).
科学的研究の応用
Kinase Inhibitor Research :
- A study discovered that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are potent and selective Met kinase inhibitors. These compounds, including the analog 10, demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, indicating their potential as cancer therapeutics (Schroeder et al., 2009).
Antituberculosis Agents :
- A series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, including compound 10j, showed excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These findings suggest the compounds' potential as new antitubercular agents (Wu et al., 2016).
Antimicrobial and Antifungal Activity :
- Research on thieno[2,3-b]pyridine derivatives, including 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyrindine-2-carboxamides, revealed their potential as antibacterial and antifungal agents. The structural formulas and biological activity of these compounds were extensively studied (Bakhite et al., 2016).
Antipsychotic Agents :
- A study synthesized heterocyclic analogues of 1192U90, including pyridine-, thiophene-, benzothiophene-, quinoline-, and 1,2,3,4-tetrahydroquinolinecarboxamides, and evaluated them as potential antipsychotic agents. Notably, two derivatives, 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-pyridinecarboxamide (16) and 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide (29), exhibited potent in vivo activities comparable to the parent compound (Norman et al., 1996).
Spectral Studies :
- Vinyl-substituted 10H-phenothiazine derivatives were studied for their spectral variations, attributed to intramolecular charge transfer and electronic rearrangement. These derivatives, including 3-((E)-2-(Methylpyridium-4-yl)vinyl)-10H-phenothiazine iodide, show potential for near-infrared sensor applications (Lin & Chang, 2009).
Anticonvulsant Activity :
- Research on enaminones, including pyridine derivatives and phenothiazines, identified potent anti-maximal electroshock analogues, highlighting their potential as anticonvulsant agents. These studies also revealed an unknown mechanism of action, which is crucial for further development (Eddington et al., 2002).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(21-13-14-6-5-11-20-12-14)22-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)22/h1-12H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKMEIRGZSYISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5541366.png)


![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)


![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)



![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)